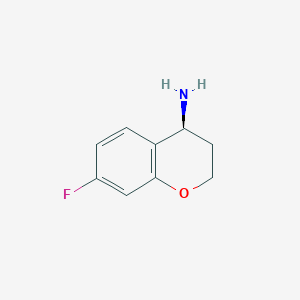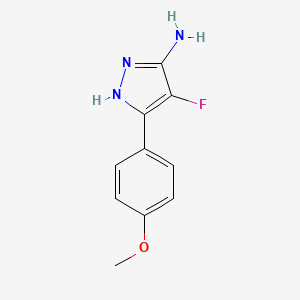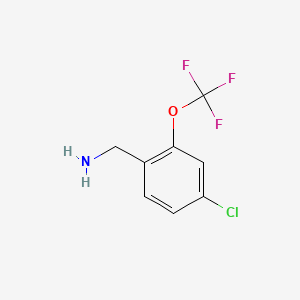
3-metil-5-fenil-1H-pirazol-4-carboxilato de etilo clorhidrato
Descripción general
Descripción
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Isoxazol
Este compuesto se utiliza en la síntesis de derivados del ácido isoxazol-4-carboxílico y isoxazol-3,5-dicarboxamidas, que tienen aplicaciones potenciales como herbicidas .
Actividades Farmacológicas
Los derivados de pirazol son conocidos por su amplio espectro de actividades farmacológicas. Exhiben propiedades antibacterianas, antifúngicas, antitumorales, anticonvulsivas y antiinflamatorias, lo que los convierte en valiosos en la investigación médica .
Investigación Antitumoral
Se han estudiado derivados específicos de pirazol por sus efectos sobre las células cancerosas. Por ejemplo, pueden inducir la apoptosis en las células cancerosas, prevenir la cicatrización de heridas y la formación de colonias, y retrasar las fases del ciclo celular, aspectos cruciales de la investigación contra el cáncer .
Catálisis
El compuesto se ha utilizado en reacciones químicas como catalizador. Por ejemplo, la síntesis catalizada por nano-ZnO de derivados de pirazol demuestra el papel de este compuesto en la facilitación de las transformaciones químicas .
Estudios de Estabilización Tautomérica
Los estudios de DFT han investigado el papel de los disolventes en la estabilización tautomérica de los derivados de pirazol. Esta investigación es significativa para comprender los equilibrios químicos y los mecanismos de reacción .
Desarrollo de Herbicidas
Como se mencionó anteriormente, la síntesis de derivados de isoxazol a partir de este compuesto está dirigida al desarrollo de nuevos herbicidas, lo que indica su aplicación en la química agrícola .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, the class of compounds to which it belongs, have been reported to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This suggests that the compound may interact with a variety of biological targets.
Análisis Bioquímico
Biochemical Properties
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their activity and function .
Cellular Effects
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in inflammation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, pyrazole derivatives can inhibit COX enzymes by binding to their active sites, reducing the production of pro-inflammatory mediators . Additionally, this compound may activate or inhibit other enzymes involved in cellular processes, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride can change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives can degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, pyrazole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYOVVDBKHZHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452577-05-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-5-phenyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)

![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)
![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)


![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)




